molecular formula C22H27N3O4S B2998358 N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-44-6

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2998358
CAS No.: 898415-44-6
M. Wt: 429.54
InChI Key: YCOMFXXABODLDD-UHFFFAOYSA-N
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Description

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

It’s worth noting that the compound is recognized as a flavoring agent , suggesting that it may interact with taste receptors or other related proteins in the gustatory system.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide are not well-studied. As a flavoring agent, it is likely to be ingested and come into contact with the digestive system. Its solubility in non-polar organic solvents and insolubility in water suggest that it may be absorbed in the intestines and distributed via lipoproteins in the bloodstream. The compound’s metabolism and excretion pathways remain to be elucidated.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, its solubility characteristics suggest that it may be more effective in fatty or oily environments due to its solubility in non-polar organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The tosylation of piperidine is achieved using tosyl chloride in the presence of a base such as pyridine. The resulting tosylpiperidine is then reacted with an appropriate phenyl derivative under controlled conditions to form the desired oxalamide compound. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Comparison with Similar Compounds

Similar Compounds

    N1-phenyl-N2-(2-(piperazin-1-yl)ethyl)oxalamide: Similar structure but with a piperazine ring instead of a piperidine ring.

    N1-phenyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide: Contains a thiophene ring in place of the tosyl group.

Uniqueness

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-17-10-12-20(13-11-17)30(28,29)25-16-6-5-9-19(25)14-15-23-21(26)22(27)24-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOMFXXABODLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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